molecular formula C20H45NO4P+ B118532 Pentadecylphosphocholine CAS No. 146801-07-2

Pentadecylphosphocholine

Cat. No. B118532
M. Wt: 394.5 g/mol
InChI Key: HITMISAYDYAKTA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pentadecylphosphocholine contains a total of 69 bonds, including 25 non-H bonds, 1 multiple bond, 19 rotatable bonds, 1 double bond, 1 positively charged N, 1 quaternary N, and 1 phosphate/thiophosphate . Mass spectrometry is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Chemical Reactions Analysis

The analysis of chemical reactions involves sensitivity analysis procedures that may be deterministic or stochastic in nature . These procedures are used to determine the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations .

Scientific Research Applications

1. Phospholipid Bilayer Organization

Pentadecylphosphocholine impacts the phase behavior of phospholipid bilayers. When added to dipalmitoyl phosphatidylcholine or myristoyl-palmitoyl-phosphatidylcholine, it increases the phase transition temperature and leads to the coexistence of various phases within the bilayer. This results in changes to the physico-chemical properties of the lipid bilayer, as shown by electron microscopy, differential scanning calorimetry, and fluorescence spectroscopy studies (Cieślik-Boczula et al., 2009).

2. Electrokinetic Bioremediation

Pentadecylphosphocholine has applications in electrokinetic (EK) bioremediation. A study demonstrated its use in ex situ EK bioremediation of pentadecane-contaminated kaolinite, enhancing bacterial activity and pentadecane removal efficiency (Kim et al., 2005).

3. Membrane Packing Geometry

The membrane packing geometry of lipids like diphytanoylphosphatidylcholine, which are structurally similar to pentadecylphosphocholine, is sensitive to hydration. Studies using solid-state NMR found that hydration levels significantly affect the orientation and structural transition of lipid headgroups, influencing the overall membrane structure (Hsieh et al., 1997).

4. Photoluminescence Studies

In the field of photoluminescence, the properties of lumiphors like pentadecylphosphocholine can be enhanced by manipulating their microenvironment. This research is valuable for improving analytical detection in flow systems and developing new optical sensors (Sanz-Medel, 1993).

properties

IUPAC Name

pentadecyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-26(22,23)25-20-18-21(2,3)4/h5-20H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITMISAYDYAKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentadecylphosphocholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Giulieri, MP Krafft, JG Riess - … Chemie International Edition in …, 1994 - Wiley Online Library
Up to 50 um long, stable, cylindrical aggregates (shown on the right) are formed spontaneously from dispersions of perfluoroalkylated, single-chain, nonchiral amphiphiles derived from …
Number of citations: 77 onlinelibrary.wiley.com
R Moons, R van der Wekken-de Bruijne… - International Journal of …, 2020 - mdpi.com
The intrinsically disordered protein α-synuclein plays a major role in Parkinson’s disease. The protein can oligomerize resulting in the formation of various aggregated species in …
Number of citations: 7 www.mdpi.com
AN Pinchuk, MA Rampy, MA Longino… - Journal of medicinal …, 2006 - ACS Publications
Radioiodinated phospholipid ether analogues have shown a remarkable ability to selectively accumulate in a variety of human and animal tumors in xenograft and spontaneous tumor …
Number of citations: 81 pubs.acs.org
S Kojima, DF Blair - Biochemistry, 2004 - ACS Publications
Bacterial flagella are driven at their base by a rotary motor fueled by the membrane gradient of protons or sodium ions. The stator of the flagellar motor is formed from the membrane …
Number of citations: 200 pubs.acs.org

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